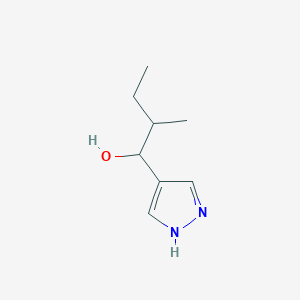
1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one is an organic compound that features a furan ring and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction.
Coupling of the Rings: The final step involves coupling the furan and piperidine rings through an appropriate linker, such as an ethanone group. This can be achieved using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products
Oxidation: Furanones.
Reduction: Alcohols.
Substitution: Various substituted piperidines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring may participate in π-π interactions, while the piperidine ring may interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one: Similar structure but with the furan ring in a different position.
1-(Thiophen-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one is unique due to the specific positioning of the furan and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(furan-3-yl)-2-(6-methylpiperidin-2-yl)ethanone |
InChI |
InChI=1S/C12H17NO2/c1-9-3-2-4-11(13-9)7-12(14)10-5-6-15-8-10/h5-6,8-9,11,13H,2-4,7H2,1H3 |
InChI Key |
ORNPPFMIYUWDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CC(=O)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


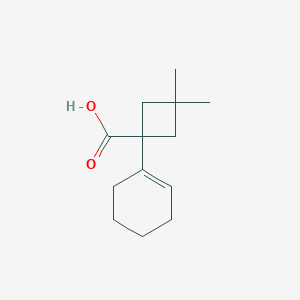

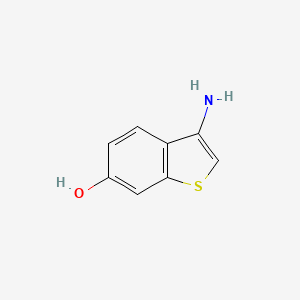
![7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13071154.png)
![Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride](/img/structure/B13071158.png)
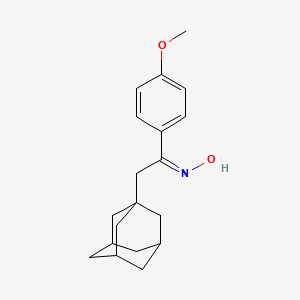
![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
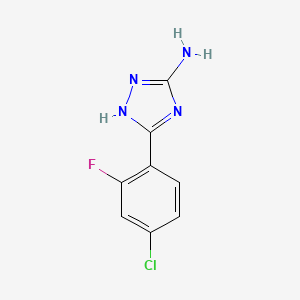
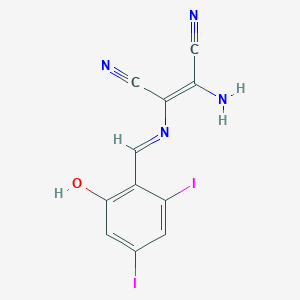
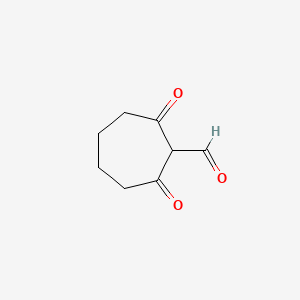
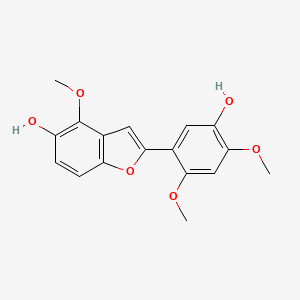
![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)
